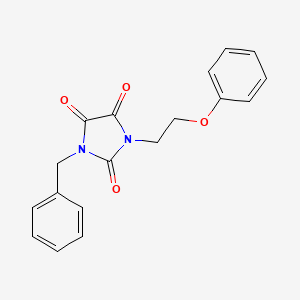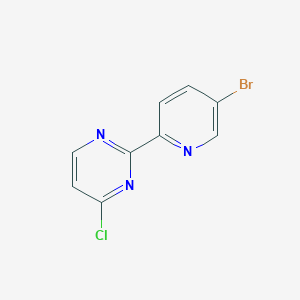
2-(5-Bromopyridin-2-yl)-4-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “Methyl 2-(5-bromopyridin-2-yl)acetate” is synthesized through certain chemical processes . Another compound, “5-Bromo-2-iodopyridine”, is used in the synthesis of 5-bromopyridyl-2-magnesium chloride via reaction with isopropylmagnesium chloride solution .Molecular Structure Analysis
The molecular structure of related compounds such as “2-(5-Bromopyridin-2-yl)oxyacetaldehyde” and “2-(5-Bromopyridin-2-yl)propan-2-ol” have been analyzed . The InChI and SMILES notations provide a textual representation of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “2-(5-Bromopyridin-2-yl)acetonitrile” and “2-(5-Bromopyridin-2-YL)acetic acid” have been analyzed . These properties include molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, complexity, and more .Scientific Research Applications
Antiviral Activity and Chemical Synthesis
- Antiviral Research : Compounds derived from pyrimidine analogues, such as those incorporating 5-bromo and chloro substituents, have shown marked inhibitory activity against retrovirus replication in cell culture. Specifically, derivatives have been noted for their potential in inhibiting human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, highlighting the therapeutic significance in the context of antiviral drug development (Hocková et al., 2003).
- Synthetic Chemistry : Research into the synthesis of novel pyrimidine derivatives, such as thiazolo[4,5-d]pyrimidine derivatives, leverages the reactivity of bromo-chloro substituted pyrimidines. These compounds are key intermediates for further chemical manipulations, offering a pathway to develop new materials with potential biological activities (Rahimizadeh et al., 2007).
Radiosensitizing Agents and DNA Interaction
- Radiosensitizing Effect : Halogen-substituted pyrimidines, including bromo and chloro derivatives, are explored as radiosensitizing agents for cancer treatment. The mechanism involves interaction with electrons to produce highly reactive radicals, which may enhance the efficacy of radiotherapy (Kumar & Sevilla, 2017).
Mutagenic Effects and DNA Synthesis
- Mutagenic Research : Studies on the mutagenic effects of base analogues, including bromo-substituted pyrimidines, on phage T4 have shed light on their potential to induce genetic mutations. This research contributes to our understanding of mutation mechanisms and the role of these compounds in genetic studies (Freese, 1959).
Chemical Modifications and Applications
- Chemical Synthesis : Efficient synthetic routes for brominated and dibrominated bipyridines and bipyrimidines have been developed, utilizing halogen-rich intermediates. These compounds are instrumental for the preparation of metal-complexing molecular rods, demonstrating the versatility of bromo-chloro pyrimidines in organic synthesis (Schwab et al., 2002).
Safety and Hazards
The safety and hazards associated with the handling of related compounds have been mentioned. For instance, “N-t-Butyl2-(5-bromopyridin-2-yl)acetamide” requires the use of personal protective equipment, avoidance of dust formation, and ensuring adequate ventilation .
Relevant Papers The relevant papers retrieved discuss various aspects of related compounds. For instance, a paper on “N-(5-Bromopyridin-2-yl)acetamide” discusses the crystal packing features of the compound . Another paper discusses the synthesis of novel 2-(Pyridin-2-yl) compounds .
properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3/c10-6-1-2-7(13-5-6)9-12-4-3-8(11)14-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSHUSAAIGDWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-yl)-4-chloropyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2599372.png)
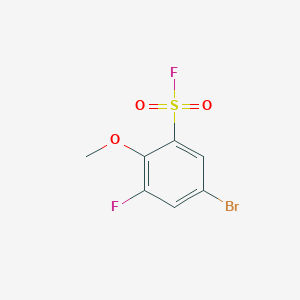
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanamine](/img/structure/B2599374.png)
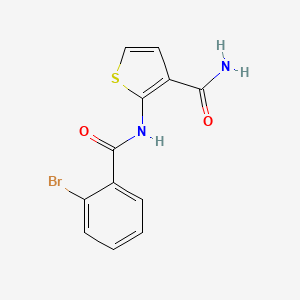
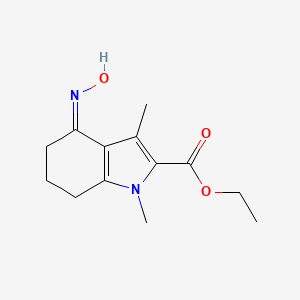
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2599380.png)
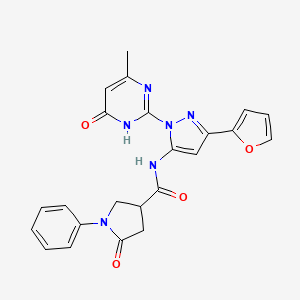
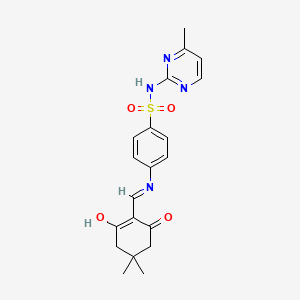

![2-Chloro-1-(3-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-6-yl)propan-1-one](/img/structure/B2599389.png)

![[4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2599393.png)

